molecular formula C13H12N4O B15156367 1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B15156367
M. Wt: 240.26 g/mol
InChI Key: UPOMRKDGONCCQE-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with formamide under reflux conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins .

Comparison with Similar Compounds

Uniqueness: 1-(4-Ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDKs makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

1-(4-ethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H12N4O/c1-2-9-3-5-10(6-4-9)17-12-11(7-16-17)13(18)15-8-14-12/h3-8H,2H2,1H3,(H,14,15,18)

InChI Key

UPOMRKDGONCCQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3

Origin of Product

United States

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